2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features multiple fused rings, including pyrazole, furan, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of hydrazine derivatives with acetylenic ketones.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid in the presence of sulfuric acid.
Formation of the furan ring: This involves the reaction of furfural with the pyrazole derivative under acidic conditions.
Construction of the triazolopyrimidine core: This step typically involves the cyclization of the intermediate with appropriate reagents such as hydrazine and formamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from substitution reactions on the furan or pyrazole rings.
Scientific Research Applications
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cellular processes. The nitro group plays a crucial role in its activity, often participating in redox reactions that modulate enzyme function. The molecular targets include kinases and other regulatory proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the furan ring.
Imidazo[1,2-a]pyridine: Contains a fused imidazole ring instead of pyrazole.
Triazolopyrimidine: Shares the triazolopyrimidine core but differs in the substituents.
Uniqueness
2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to the combination of its fused ring systems and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H9N9O3 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H9N9O3/c24-23(25)8-3-17-21(5-8)6-9-1-2-11(26-9)13-18-14-10-4-16-19-12(10)15-7-22(14)20-13/h1-5,7H,6H2,(H,16,19) |
InChI Key |
BGUXWLQXUXCVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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